![molecular formula C19H18N2O4 B2700628 N-(3-甲基-4-(2-氧代吡咯烷-1-基)苯基)苯并[d][1,3]二氧杂环-5-甲酸酰胺 CAS No. 941933-43-3](/img/structure/B2700628.png)

N-(3-甲基-4-(2-氧代吡咯烷-1-基)苯基)苯并[d][1,3]二氧杂环-5-甲酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

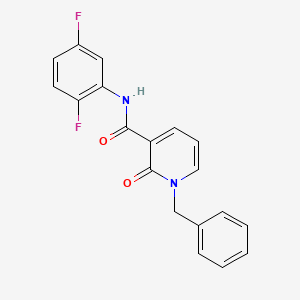

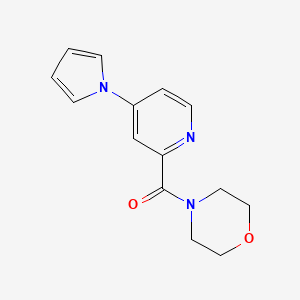

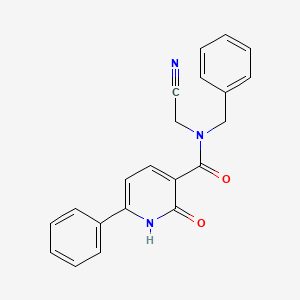

“N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, proline derivatives can be used as preformed pyrrolidine rings .Molecular Structure Analysis

The structure of compounds containing a pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The chemical reactions involving compounds with a pyrrolidine ring can be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis

The physicochemical parameters of pyrrolidine can be compared with those of the parent aromatic pyrrole and cyclopentane .科学研究应用

合成和抗氧化活性

图摩西耶涅等人(2019 年)的一项研究涉及合成新型 1-(5-氯-2-羟苯基)-5-氧代吡咯烷-3-羧酸衍生物,包括具有杂环部分的化合物。这些化合物经过评估显示出其抗氧化活性,其中一些化合物显示出有效的抗氧化作用,甚至超过了抗坏血酸等众所周知的抗氧化剂 (Tumosienė 等人,2019 年)。

抗癌和抗炎剂

拉赫穆尼等人(2016 年)合成了一系列新型吡唑并嘧啶衍生物,展示了其抗癌和抗 5-脂氧合酶活性。这些化合物经过评估显示出对 HCT-116 和 MCF-7 细胞系的细胞毒性,以及对 5-脂氧合酶抑制活性的抑制作用,表明其作为抗癌和抗炎剂的潜力 (Rahmouni 等人,2016 年)。

微波辅助合成

阿卜杜勒哈等人(2011 年)描述了新型四氢苯并[b]噻吩衍生物和四氢苯并噻吩并嘧啶衍生物的微波辅助合成,展示了微波辐射在加速复杂有机化合物合成过程中的应用 (Abdalha 等人,2011 年)。

促智剂

瓦伦塔等人(1994 年)探索了一些 1,4-二取代 2-氧代吡咯烷和相关化合物的合成,并测试了其促智活性。这项研究突出了此类衍生物在增强认知功能方面的潜力 (Valenta 等人,1994 年)。

组蛋白脱乙酰酶抑制剂

周等人(2008 年)发现了 N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺(MGCD0103),这是一种口服活性组蛋白脱乙酰酶抑制剂,显示出显着的抗肿瘤活性,并具有作为抗癌药物的潜力 (Zhou 等人,2008 年)。

作用机制

安全和危害

未来方向

The future directions in the field of pyrrolidine research involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and studying the structure–activity relationship (SAR) of the compounds .

属性

IUPAC Name |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-12-9-14(5-6-15(12)21-8-2-3-18(21)22)20-19(23)13-4-7-16-17(10-13)25-11-24-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSMXCNXTDCASE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-3-(1-(prop-2-yn-1-yl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2700546.png)

![2-(4,4-Dioxido-4-thia-5-azaspiro[2.5]octan-5-yl)acetic acid](/img/structure/B2700547.png)

![2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2700550.png)

![1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2700552.png)

![7-Fluoro-2-methyl-3-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2700558.png)

![3-(4-bromobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700559.png)

![(1S,2S,7S)-3,3,5,8,10,10-hexamethoxy-11-[(E)-prop-1-enyl]-7-prop-2-enyltricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B2700567.png)